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molecular formula C15H24O<br>C15H24O<br>C6H2(OH)(CH3)(C(CH3)3)2 B512018 Butylhydroxytoluene CAS No. 128-37-0

Butylhydroxytoluene

Cat. No. B512018
M. Wt: 220.35g/mol
InChI Key: NLZUEZXRPGMBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04633022

Procedure details

A 2.5 liter shaker reactor was charged with 2,6-di-t-butylphenol (52 g, 0.25 m), formaldehyde (21 g of 37% aq. solution, 0.25 m), triethylamine (30 g, 0.3 m) and methyl alcohol (200 ml). The mixture was heated at 127° C. for 2 hrs. under a nitrogen blanket with agitation. The mixture was hydrogenated at 160° C. in the presence of nickel catalyst (5 g) and 300 psig of H2. Absorption of hydrogen ceased after 15 minutes. The product, after filtering to remove the catalyst, was distilled to recover methyl alcohol, triethylamine and crude DBPC which was distilled at 128° C./6-8 mm Hg to give 51 g (93 mole % yield) of DBPC. Analysis of DBPC by GC was 97% DBPC and 2.8% 2,6-di-t-butylphenol.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].C=O.[CH2:18](N(CC)CC)C>[Ni].CO>[CH3:18][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:15])=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
21 g
Type
reactant
Smiles
C=O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
127 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The product, after filtering
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to recover methyl alcohol, triethylamine and crude DBPC which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 128° C./6-8 mm Hg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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